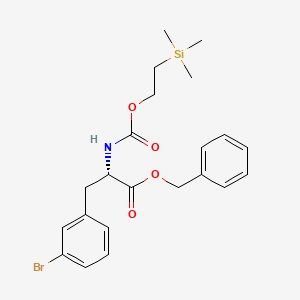![molecular formula C22H16N6 B8196579 1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole](/img/structure/B8196579.png)
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is an organic compound characterized by the presence of triazole rings attached to a terphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling reactions.
Introduction of Triazole Rings: The triazole rings are introduced via a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction involves the reaction of azides with alkynes in the presence of a copper catalyst to form the triazole rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Terphenyl: Utilizing large-scale coupling reactions to produce the terphenyl backbone.
Efficient Cycloaddition: Optimizing the cycloaddition reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield partially or fully reduced triazole derivatives.
科学的研究の応用
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl has several scientific research applications:
作用機序
The mechanism of action of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl: Similar structure but with a biphenyl backbone instead of terphenyl.
4-(1H-1,2,3-triazol-1-ylmethyl)benzonitrile: Contains a triazole ring attached to a benzonitrile group.
1,4-Dimethyl-4H-1,2,4-triazol-4-ium iodide: A triazole derivative with different substituents.
Uniqueness
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is unique due to its terphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in applications such as MOFs and coordination polymers .
特性
IUPAC Name |
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6/c1-2-18(20-7-11-22(12-8-20)28-16-24-14-26-28)4-3-17(1)19-5-9-21(10-6-19)27-15-23-13-25-27/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBBGWXESBKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
![1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid](/img/structure/B8196564.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)

